molecular formula C12H12O4 B3251310 3-(Methoxycarbonyl)cinnamic acid methyl ester CAS No. 20883-93-6

3-(Methoxycarbonyl)cinnamic acid methyl ester

Cat. No.: B3251310
CAS No.: 20883-93-6
M. Wt: 220.22 g/mol
InChI Key: XPSVBFWYSAVLGD-VOTSOKGWSA-N
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Description

“3-(Methoxycarbonyl)cinnamic acid methyl ester” is a derivative of cinnamic acid. Cinnamic acid is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents . It is found naturally in a variety of plants, including fruits like strawberries, and some culinary spices such as Sichuan pepper and some varieties of basil .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the Fisher esterification of trans-cinnamic acid and various alcohols . This process is typically catalyzed by concentrated sulfuric acid . The esters produced are then purified using column chromatography, a separation technique typically introduced in the first semester .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of cinnamic acid, with the addition of a methoxycarbonyl group . This group is attached to the third carbon atom in the cinnamic acid molecule .


Chemical Reactions Analysis

Esters, including “this compound”, undergo a variety of chemical reactions. One common reaction is hydrolysis, which can be catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, while in basic hydrolysis, a carboxylate salt and an alcohol are produced .


Physical and Chemical Properties Analysis

Esters are neutral compounds and are incapable of engaging in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts . They are also generally insoluble in water .

Future Directions

Research into the bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives has shown potential for antifungal activities . This suggests that “3-(Methoxycarbonyl)cinnamic acid methyl ester” and similar compounds could have potential applications in the development of new antifungal agents .

Properties

IUPAC Name

methyl 3-[(E)-3-methoxy-3-oxoprop-1-enyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-11(13)7-6-9-4-3-5-10(8-9)12(14)16-2/h3-8H,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSVBFWYSAVLGD-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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